molecular formula C23H39N7O8 B14249189 L-Alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine CAS No. 204188-04-5

L-Alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine

Cat. No.: B14249189
CAS No.: 204188-04-5
M. Wt: 541.6 g/mol
InChI Key: DMGXPPTZEMBJNN-VWCBXMNJSA-N
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Description

L-Alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine is a synthetic peptide composed of multiple alanine and proline residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications can occur at specific amino acid residues.

    Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using strong acids like HCl or enzymatic hydrolysis with proteases.

    Oxidation: Reagents like hydrogen peroxide or specific oxidizing enzymes.

    Substitution: Reagents like carbodiimides for coupling reactions.

Major Products

    Hydrolysis: Produces individual amino acids or smaller peptides.

    Oxidation: Results in modified peptides with oxidized residues.

    Substitution: Generates peptides with altered side chains.

Scientific Research Applications

L-Alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine has several applications in scientific research:

    Biochemistry: Studied for its structural properties and interactions with other biomolecules.

    Pharmaceuticals: Potential use in drug development as a model peptide for studying peptide-based drugs.

    Material Science: Used in the development of peptide-based materials with specific properties.

    Cell Culture: Employed in cell culture media to study cellular responses to peptides.

Mechanism of Action

The mechanism of action of L-Alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.

    L-Alanyl-L-alanine: A simpler peptide used as a model in physicochemical studies.

    L-Alanyl-L-proline:

Uniqueness

L-Alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of alanine and proline residues, which confer distinct structural and functional properties. This peptide’s extended sequence allows for more complex interactions and applications compared to shorter peptides.

Properties

CAS No.

204188-04-5

Molecular Formula

C23H39N7O8

Molecular Weight

541.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C23H39N7O8/c1-10(24)22(36)30-9-7-8-16(30)21(35)28-14(5)19(33)26-12(3)17(31)25-11(2)18(32)27-13(4)20(34)29-15(6)23(37)38/h10-16H,7-9,24H2,1-6H3,(H,25,31)(H,26,33)(H,27,32)(H,28,35)(H,29,34)(H,37,38)/t10-,11-,12-,13-,14-,15-,16-/m0/s1

InChI Key

DMGXPPTZEMBJNN-VWCBXMNJSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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